molecular formula C9H7NO3 B1362455 5-Methylisatoic anhydride CAS No. 4692-99-3

5-Methylisatoic anhydride

Cat. No. B1362455
CAS RN: 4692-99-3
M. Wt: 177.16 g/mol
InChI Key: IIXZSGIPOINDJO-UHFFFAOYSA-N
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Description

5-Methylisatoic anhydride, also known as N-Methylisatoic anhydride (NMIA), is a selective acylation agent for the 2’-OH of RNA . It is widely used in the analysis of secondary RNA structures using the SHAPE (Selective 2’-OH Acylation Analyzed by Primer Extension) technique .


Molecular Structure Analysis

This compound has the molecular formula C9H7NO3 and a molecular weight of 177.16 g/mol . Its IUPAC name is 6-methyl-1H-3,1-benzoxazine-2,4-dione . The InChI and SMILES strings provide a textual representation of the molecule’s structure .


Chemical Reactions Analysis

This compound is known to react with RNA, specifically acylating the 2’-OH group of flexible ribonucleotides . This reaction forms the basis of its use in SHAPE technology for RNA structure analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly detailed in the search results. For comprehensive information, please refer to its Material Safety Data Sheet (MSDS) or similar resources .

Scientific Research Applications

Chemical Synthesis and Reactions

5-Methylisatoic anhydride has been studied for its reactivity and utility in chemical synthesis. For example, it reacts with 1-cyanoacetylpiperidine in the presence of sodium hydride to produce a tautomeric mixture, which can be converted to different products under varied conditions (Coppola, Fu, Shapiro, & Hartdmann, 1983). Additionally, N-methylisatoic anhydride has been utilized in the synthesis of various compounds, such as swietenidin A, through reactions with specific enolates (Coppola, 1985).

RNA Structure Probing

This compound derivatives have significant applications in probing RNA structure. They are used in SHAPE (Selective 2’-Hydroxyl Acylation analyzed by Primer Extension) analysis for studying RNA structure and flexibility. For instance, 1-methyl-7-nitroisatoic anhydride (a derivative) is a key reagent in SHAPE analysis for RNA structure probing (Turner, Shefer, & Ares, 2013). This method has been used to develop models of RNA secondary structures and to infer conformational changes and ligand binding in RNA (Rice, Busan, Karabiber, Favorov, & Weeks, 2014).

Nucleic Acid Separation and Analysis

Isatoic anhydride derivatives, including those with biotin and disulfide linkers, have been designed for nucleic acid separation. These derivatives facilitate RNA acylation and subsequent isolation of enriched RNA samples from DNA-RNA mixtures, proving useful in RNA extraction and purification processes (Ursuegui, Yougnia, Moutin, Burr, Fossey, Cailly, Laayoun, Laurent, & Fabis, 2015).

Mechanism of Action

Target of Action

The primary target of 5-Methylisatoic anhydride is RNA . It is a selective acylation agent for the 2’-OH group of RNAs . This compound is widely used in the Selective 2’-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE) technology to resolve secondary RNA structures .

Mode of Action

The mode of action of this compound involves a nucleophilic attack on the carbonyl group of the compound . The nitrogen in the primary amine carboxylate attacks the carbon of one of the carboxylates in the this compound to form a complex . Some rearrangements of the electrons give a new intermediate . Decarboxylation then gives the final product .

Biochemical Pathways

The biochemical pathway of this compound involves the transformation of the compound through a series of intermediates . The environment becomes acidic during this process, and all the carboxylate anions are protonated to become carboxylic acids .

Pharmacokinetics

The compound’s molecular weight is 17716 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of this compound is the formation of a new compound through a series of transformations . The compound’s action on RNA can lead to significant changes in the RNA’s structure, which can have downstream effects on gene expression .

Action Environment

The action of this compound is influenced by the environment. For instance, the acidity of the environment can affect the compound’s action

Safety and Hazards

5-Methylisatoic anhydride may cause skin and eye irritation, and may also cause respiratory irritation . When handling this chemical, it is recommended to use in a well-ventilated place and wear suitable protective clothing .

Future Directions

The use of 5-Methylisatoic anhydride and similar reagents in RNA structure analysis is a rapidly developing field . Future research will likely focus on improving the efficiency and selectivity of these reagents, as well as developing new techniques for analyzing the resulting modifications .

Biochemical Analysis

Biochemical Properties

5-Methylisatoic anhydride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with nucleophilic reagents, where it undergoes nucleophilic acyl substitution reactions . This compound is also known to react with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides . These interactions are crucial for understanding the biochemical pathways and mechanisms in which this compound is involved.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to cause skin irritation, serious eye irritation, and respiratory irritation . These effects suggest that this compound can alter cellular homeostasis and potentially disrupt normal cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound is highly reactive to nucleophilic attack, which allows it to participate in various biochemical reactions . Additionally, it can inhibit or activate specific enzymes, thereby modulating biochemical pathways and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is known to be moisture-sensitive, which can affect its stability and reactivity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to significant cellular changes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal or no adverse effects. At higher doses, it can cause toxic or adverse effects, such as skin and eye irritation, and respiratory issues . These threshold effects are crucial for determining safe and effective dosages for research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s reactivity with nucleophilic reagents and its ability to form carboxylic acids, esters, and amides are key aspects of its metabolic involvement . Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in different cellular compartments . The efficient transport and distribution of this compound are critical for its biochemical activity and overall cellular effects.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . The localization of this compound can impact its activity and function, as it may interact with different biomolecules depending on its subcellular location.

properties

IUPAC Name

6-methyl-1H-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-5-2-3-7-6(4-5)8(11)13-9(12)10-7/h2-4H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIXZSGIPOINDJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80963700
Record name 2-Hydroxy-6-methyl-4H-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80963700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4692-99-3
Record name 4692-99-3
Source DTP/NCI
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Record name 2-Hydroxy-6-methyl-4H-3,1-benzoxazin-4-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4692-99-3
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Synthesis routes and methods I

Procedure details

Trichloromethyl chloroformate (36.27 mL, 300 mmol) was added to a stirred solution of Compound 10 (41.3 g, 273 mmol) in dry dioxane at room temperature and the solution was refluxed for 4 h. The solution was cooled in ice bath and the solids formed were filtered. The solids were washed by ether and dried under vacuum at room temperature to yield 45.5 g (94%) of white solids. M.P. 257° C. 1H NMR (DMSO-d6): δ 2.32 (s, 3H), 7.06 (d, J=8.6 Hz, 1H), 7.56 (dd, J=8.6, 1.8 Hz, 1H), 7.71 (d, J=1.1, 1H), 11.63 (s, 1H). EIMS (neg. mode) m/z 176 (M−1), 152 (M+23). Anal. (C9H7NO3) C, H, N.
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Synthesis routes and methods II

Procedure details

To a mixture of 10.0 g (66.0 mmol) of 5-methylanthranilic acid in 60 mL of 1,4-dioxane was slowly added 100 mL (193 mmol) of a 1.93 molar solution of phosgene in toluene, at room temperature. The mixture was stirred overnight at room temperature, followed by concentration in vacuo to a small volume. The concentrated reaction mixture was filtered through silica and the filter cake was washed with hexane to give 9.81 g (83.7%) of the 5-methylisatoic anhydride as a light yellow solid. MS (Cl mode) m/z 160 (M-18, 100%), 178 (M+H, 71%).
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10 g
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60 mL
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Synthesis routes and methods III

Procedure details

To an aqueous solution of anthranilic acid (100 g, 0.66 mol) and sodium carbonate (0.7 mol) a solution of phosgene in toluene (362 mL, 1.93 M, 0.7 mol) was added dropwise under vigorous stirring. The reaction becomes a suspension and is stirred for additional 8 hours and filtered. The residue was treated with aqueous Na2CO3 and filtered. Washed with water (4×150 mL) and dried.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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